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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MET kinase, also known as c-Met or hepatocyte growth factor (HGF) receptor, is a receptor

tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.

Dysregulation of the MET signaling pathway is implicated in the development and progression

of various cancers, making it a key target for therapeutic intervention. MET kinase-IN-4 (also

referred to as compound 2 in initial discovery literature) is a potent, orally active inhibitor of

MET kinase. This technical guide provides a comprehensive overview of MET kinase-IN-4,

including its classification, mechanism of action, biological activity, and relevant experimental

protocols.

Chemical and Physical Properties
Property Value

CAS Number 888719-03-7[1]

Molecular Formula C25H16F2N4O3

Molecular Weight 458.42 g/mol [1]
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Based on X-ray crystallographic analysis of its binding to the MET kinase domain (PDB ID:

3CE3), MET kinase-IN-4 is classified as a Type II ATP-competitive inhibitor.[2][3] Type II

inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the aspartate-

phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding

mode extends into an allosteric pocket adjacent to the ATP-binding site, often leading to higher

selectivity compared to Type I inhibitors which bind to the active "DFG-in" conformation.

The binding of MET kinase-IN-4 to the ATP-binding site of MET kinase prevents the

phosphorylation of the kinase and subsequent activation of downstream signaling pathways.

Biological Activity and Selectivity
MET kinase-IN-4 is a highly potent inhibitor of MET kinase with an IC50 of 1.9 nM.[4][5] It also

demonstrates inhibitory activity against other kinases, indicating it is a multi-kinase inhibitor.

Target Kinase IC50 (nM)

MET 1.9[4][5]

Flt-3 4[6][7]

VEGFR-2 27[6][7]

The inhibitor has shown significant in vivo antitumor activity in a GTL-16 human gastric

carcinoma xenograft model.[5][6][7]

Pharmacokinetics
MET kinase-IN-4 exhibits a favorable pharmacokinetic profile in mice, demonstrating good oral

bioavailability and a reasonable half-life.[6][7]

Species Dosing Key Findings

Mice
Intravenous (i.v.) and Oral

(p.o.)

Favorable pharmacokinetic

profile.[5][6][7]
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The MET signaling pathway is a complex network that regulates various cellular processes.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and

autophosphorylates, leading to the recruitment and activation of downstream signaling

molecules. Key pathways activated by MET include the RAS/MAPK pathway, the PI3K/AKT

pathway, and the STAT3 pathway, all of which promote cell growth, survival, and motility. MET
kinase-IN-4 inhibits the initial step of this cascade by blocking MET kinase activity.
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Caption: The MET signaling pathway and the point of inhibition by MET kinase-IN-4.

Experimental Protocols
In Vitro MET Kinase Activity Assay
A common method to determine the in vitro activity of a MET kinase inhibitor is a biochemical

assay that measures the phosphorylation of a substrate. A widely used format is the ADP-Glo™

Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

Recombinant human MET kinase

Poly(Glu, Tyr) 4:1 as a substrate
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ATP

MET kinase-IN-4 (or other test compounds)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Microplate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of MET kinase-IN-4 in DMSO.

Reaction Setup: In a 384-well plate, add the test compound, recombinant MET kinase, and

the substrate dissolved in assay buffer.

Initiation: Start the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Termination and ADP Detection:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.

Measurement: Read the luminescence on a microplate reader.

Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50

value for the inhibitor is calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.
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The following diagram illustrates a typical workflow for the preclinical evaluation of a MET

kinase inhibitor.
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Caption: A typical preclinical experimental workflow for a MET kinase inhibitor.

Conclusion
MET kinase-IN-4 is a potent, orally active, Type II ATP-competitive inhibitor of MET kinase with

demonstrated in vitro and in vivo anti-cancer activity. Its multi-kinase inhibitory profile and

favorable pharmacokinetic properties make it a valuable tool for cancer research and a

potential lead compound for the development of novel anti-cancer therapeutics. The detailed

understanding of its mechanism of action and the availability of robust experimental protocols

are essential for its further investigation and clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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